Endoxifen
概要
説明
Endoxifen, also known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group as well as a protein kinase C (PKC) inhibitor . It is under development for the treatment of estrogen receptor-positive breast cancer and for the treatment of mania in bipolar disorder .
Synthesis Analysis
Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT) . An improved method to produce Z-endoxifen has been developed, which involves increasing the ratio of the preferred Z-isomer to 95:5 in favor of the preferred Z-isomer .
Molecular Structure Analysis
The molecular formula of Endoxifen is C25H27NO2 . It is a more potent antiestrogen than either NDT or the parent drug, tamoxifen .
Chemical Reactions Analysis
Endoxifen’s mechanisms of action are different from that of 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) . Alterations in endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells .
Physical And Chemical Properties Analysis
Endoxifen has a molar mass of 373.496 g·mol −1 . It is a potent Selective Estrogen Response Modifier (SERM) and is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation .
科学的研究の応用
Breast Cancer Treatment
Endoxifen is primarily recognized for its role in breast cancer therapy . It’s a more potent antiestrogen than tamoxifen, its parent drug, and is particularly effective against estrogen-receptor positive (ER+) breast cancer . Clinical studies have demonstrated its substantial oral bioavailability and promising antitumor activity, making it a valuable agent in the treatment of endocrine-refractory metastatic breast cancer .
Gynecologic Oncology
In the realm of gynecologic oncology , Endoxifen has been evaluated for its efficacy in patients with advanced gynecologic tumors. It’s being studied in phase 1 clinical trials for its potential to treat hormone-receptor positive solid tumors, including those of gynecologic origin . This highlights its versatility and potential as a broad-spectrum antitumor agent.
Desmoid Tumor Management
Endoxifen’s application extends to the management of desmoid tumors , which are rare and often aggressive fibrous neoplasms. Its effectiveness in treating desmoid and other hormone-receptor positive solid tumors is currently under clinical investigation, offering a new avenue for therapy in these challenging cases .
Bone Health
Interestingly, Endoxifen may also contribute to bone health . It appears to have bone agonistic effects, potentially offering benefits similar to or even greater than tamoxifen, but with fewer endometrial proliferative effects . This dual action makes it a subject of interest for further research in the context of bone density and health.
Bipolar Disorder Treatment
Emerging research suggests that Endoxifen could play a role in the treatment of bipolar disorder . As a protein kinase C inhibitor and selective estrogen receptor modulator, it has shown potential in managing manic episodes associated with bipolar disorder . This represents a novel therapeutic application outside of its traditional oncological use.
Therapeutic Drug Monitoring
Finally, Endoxifen is involved in therapeutic drug monitoring (TDM) for precision dosing of tamoxifen in hormone-sensitive breast cancer. Studies have indicated that maintaining a certain systemic concentration of Endoxifen is crucial for a lower recurrence rate of breast cancer, making TDM a valuable strategy in personalized medicine .
作用機序
Target of Action
Endoxifen, also known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . Its primary targets are the estrogen receptors (ER) , specifically ERα and ERβ . These receptors play a crucial role in the growth and development of breast cancer cells .
Mode of Action
Endoxifen functions by binding to ERα and ERβ, inhibiting estrogen-induced breast cancer cell proliferation . It targets ERα for degradation by the proteasome in breast cancer cells . This interaction with its targets results in the blockage of ERα transcriptional activity .
Biochemical Pathways
Endoxifen’s mechanism of action affects several biochemical pathways. It significantly induces cell cycle arrest and markers of apoptosis at high concentrations . It also uniquely targets signaling kinases such as ATM and PI3K/AKT .
Pharmacokinetics
Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT) . It is more potent than either NDT or the parent drug, tamoxifen . The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce endoxifen . The concentration of endoxifen in the body is directly related to the effectiveness of tamoxifen therapy .
Result of Action
The molecular and cellular effects of endoxifen’s action include the degradation of ERα, blockage of ERα transcriptional activity, and inhibition of estrogen-induced breast cancer cell proliferation .
Action Environment
The action, efficacy, and stability of endoxifen can be influenced by various environmental factors. For instance, genetic variations in the CYP2D6 enzyme can affect the metabolism of tamoxifen to endoxifen, thereby influencing the effectiveness of tamoxifen therapy . Furthermore, the concentration of endoxifen in the body can dramatically alter the gene expression profiles of MCF7 cells, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites .
Safety and Hazards
The most prevalent side effects for endoxifen include headache, vomiting, insomnia . Other side effects were: gastritis, epigastric discomfort, diarrhea, restlessness, somnolence, etc . Some of the adverse events reported with other therapies for the management of manic episodes of bipolar I disorder were not observed during the clinical development program of endoxifen .
将来の方向性
特性
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-IZHYLOQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149880 | |
Record name | (Z)-Endoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Endoxifen | |
CAS RN |
112093-28-4, 110025-28-0 | |
Record name | Endoxifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112093-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Endoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112093284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z-Endoxifen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Z)-Endoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 110025-28-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENDOXIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46AF8680RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。